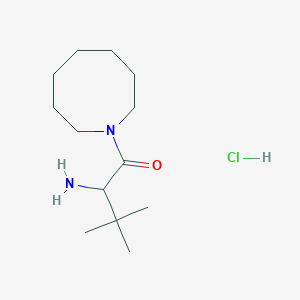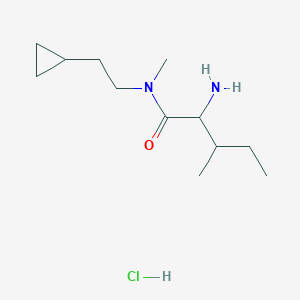
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride is a compound that is commonly used in scientific research. It is a synthetic compound that has been synthesized through a number of methods. This compound has been found to have a number of biochemical and physiological effects, which make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves its binding to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been found to have anxiolytic effects, which means that it can reduce anxiety. It has also been found to have sedative effects, which means that it can induce sleep. This compound has also been found to have anticonvulsant effects, which means that it can prevent seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride in lab experiments is its ability to bind to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects, which can be studied in lab experiments. One of the limitations of using this compound in lab experiments is its potential side effects, which can include sedation and reduced motor function.
Zukünftige Richtungen
There are a number of future directions for the study of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride. One direction is the study of its effects on different neurotransmitters and their receptors. Another direction is the study of its effects on different physiological and biochemical processes. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new properties and applications.
Synthesemethoden
The synthesis of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves a number of steps. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-2-nitrosopropane with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one. The hydrochloride salt of this compound is then formed by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride has a number of scientific research applications. It has been used as a tool to study the effects of certain neurotransmitters on the central nervous system. This compound has been found to bind to the GABA-A receptor, which is a receptor that is involved in the regulation of neurotransmitter release. It has also been used to study the effects of certain drugs on the central nervous system.
Eigenschaften
IUPAC Name |
2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-13(2,3)11(14)12(16)15-9-7-5-4-6-8-10-15;/h11H,4-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQQPRBGMDTASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)


![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)


![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)